1-methoxy-10H-acridin-9-one

Overview

Description

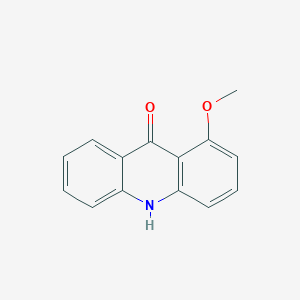

1-Methoxy-10H-acridin-9-one is a heterocyclic aromatic compound belonging to the acridone family, characterized by a fused tricyclic structure with a ketone group at position 9 and a methoxy substituent at position 1. Acridones are renowned for their diverse applications in medicinal chemistry (e.g., anticancer, antimicrobial agents) and materials science (e.g., fluorescence, optoelectronics) due to their planar conjugated systems and tunable electronic properties .

Comparison with Similar Compounds

Structural Comparison with Analogous Acridones

Substituent Position and Electronic Effects

The position of substituents significantly influences acridone reactivity and functionality:

- 1-Methoxy-10H-acridin-9-one vs. 4-Methoxyacridin-9(10H)-one (CAS 35308-00-0):

The methoxy group at position 1 (electron-donating) in the target compound contrasts with the 4-methoxy derivative. The para-methoxy substitution (4-position) enhances fluorescence intensity due to extended conjugation, whereas ortho-methoxy (1-position) may sterically hinder π-stacking interactions . - 1-Hydroxy-3-methoxy-10-methyl-9(10H)-acridinone (CAS 13161-83-6): The presence of both hydroxy and methoxy groups introduces hydrogen-bonding capabilities and pH-dependent tautomerism, which are absent in the purely methoxy-substituted target compound .

Functional Group Variations

- Halogenated Derivatives: Compounds like 7-Fluoro-1,3-diphenylacridin-9(10H)-one (2c, mp 294–295°C) exhibit higher melting points compared to non-halogenated analogs due to increased dipole interactions. The electron-withdrawing fluorine atom also enhances electrophilic reactivity .

- Dimethoxy Derivatives: 1,3-Dimethoxy-10-methylacridin-9(10H)-one (CAS 13082-10-5) demonstrates reduced solubility in polar solvents compared to mono-methoxy derivatives, attributed to increased hydrophobicity from additional methoxy groups .

Physicochemical Properties

Key comparative data for acridones:

*Predicted using fragment-based methods. The 1-methoxy derivative’s higher LogP vs. 4-methoxy suggests enhanced lipophilicity, favoring membrane permeability in drug design .

Preparation Methods

A Ce(IV)-mediated three-component reaction involving chalcones, substituted anilines, and β-ketoesters offers a robust pathway to dihydroacridinones, which can be further oxidized to acridin-9-ones . This method, optimized by microwave-assisted cyclization, enables the introduction of diverse substituents, including methoxy groups, at strategic positions.

Substrate Design for Methoxy Incorporation

To synthesize 1-methoxy-10H-acridin-9-one, the methoxy group must be introduced at the ortho position of the aniline precursor. For example, employing 2-methoxyaniline in the three-component reaction with chalcones (e.g., 4-methoxychalcone) and β-ketoesters generates intermediate dihydroterphenyl derivatives. Cyclization under microwave irradiation (250°C, 90 min in DMF) facilitates the formation of the dihydroacridinone core, which is subsequently oxidized using nitrobenzene to yield the fully aromatic acridin-9-one .

Reaction Scope and Yields

Table 1 in the source material demonstrates that electron-donating groups (e.g., -NMe₂, -OMe) on the aniline moiety enhance cyclization efficiency. For instance, compound 1l (Ar¹ = 4-MeO-C₆H₄) achieved an 84% yield in the three-component step, while its cyclized product 2l was obtained in 77% yield. Dehydrogenation with nitrobenzene afforded the unsaturated acridinone 3l in 74% yield . Adjusting the aniline to 2-methoxyaniline could similarly direct the methoxy group to the 1-position of the acridone framework.

Sustainability and Practical Considerations

This route boasts high atom economy (81% for 2a ) and minimizes chromatographic purification, as intermediates precipitate upon trituration with diethyl ether . However, regioselectivity challenges may arise if competing substituents influence the electrocyclic ring-closing step.

Condensation and Annulation Strategy Using Anthranilic Acid and Phenol Derivatives

A modular three-step synthesis from anthranilic acid and methoxy-substituted phenols provides an alternative route to this compound . This method, originally developed for acridone alkaloids like acronycine, involves condensation, regioselective annulation, and functional group interconversions.

Condensation Reaction Optimization

Heating anthranilic acid with 3-methoxyphenol in n-hexanol under TsOH catalysis generates a dihydroxyacridone precursor. For example, phloroglucinol (1,3,5-trihydroxybenzene) condensed with anthranilic acid to form tetracyclic acridones in high yields . Replacing one hydroxyl group with methoxy in the phenol component directs substitution to the 1-position.

Annulation and Functionalization

Titanium isopropoxide-mediated annulation with prenal (3-methyl-2-butenal) introduces the D-ring in acridone alkaloids . While this step is unnecessary for simple acridones like this compound, the condensation stage remains critical. The use of 3-methoxyphenol instead of phloroglucinol would directly yield the target compound after acid-catalyzed cyclization.

Yield Comparison and Limitations

Reported yields for acronycine analogues exceed 70% at each step . However, steric hindrance from bulky substituents may reduce efficiency. For instance, 5-hydroxynoracronycine required careful deprotection steps to preserve the methoxy group .

Post-Synthetic Modification Approaches

Methoxylation via Ullmann Coupling

The patent CN111018782B describes methods for functionalizing acridin-9-ones at the 9-position using copper-catalyzed coupling . While focused on amino derivatives, analogous conditions (e.g., CuI, 1,10-phenanthroline, K₂CO₃) could facilitate the introduction of methoxy groups via reaction with methyl iodide or methanol. However, this approach risks over-alkylation and requires precise control of reaction time and temperature.

Demethylation and Remethylation Strategies

Selective demethylation of 1,3-dimethoxyacridin-9-one using BBr₃ or AlCl₃ could yield a mono-methoxy intermediate, which is then remethylated at the desired position. This method, though indirect, allows positional flexibility but suffers from low regioselectivity and multiple purification steps.

Comparative Analysis of Synthetic Methods

Properties

IUPAC Name |

1-methoxy-10H-acridin-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c1-17-12-8-4-7-11-13(12)14(16)9-5-2-3-6-10(9)15-11/h2-8H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSKBTSFWBPFPMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)C3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50328403 | |

| Record name | 1-methoxy-10H-acridin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47199297 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6950-01-2 | |

| Record name | NSC25171 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-methoxy-10H-acridin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.